2-Methoxychrysene

Aryl Hydrocarbon Receptor Environmental Toxicology Developmental Toxicity

2-Methoxychrysene (CAS 63020-58-6) is a critical, position-specific AhR agonist for dissecting structural toxicity. Unlike its hydroxylated counterpart, it does not cause severe anemia or mortality in model organisms, making it an essential comparator. It is also a superior, regioselective intermediate for synthesizing 2-Hydroxychrysene. Secure high-purity material for reliable analytical and synthetic research.

Molecular Formula C19H14O
Molecular Weight 258.3 g/mol
CAS No. 63020-58-6
Cat. No. B1626182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxychrysene
CAS63020-58-6
Molecular FormulaC19H14O
Molecular Weight258.3 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C3=C(C=C2)C4=CC=CC=C4C=C3
InChIInChI=1S/C19H14O/c1-20-15-8-11-17-14(12-15)7-10-18-16-5-3-2-4-13(16)6-9-19(17)18/h2-12H,1H3
InChIKeyLYDLBBJVMRYAFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxychrysene (CAS 63020-58-6) for Environmental Toxicology and PAH Metabolism Research


2-Methoxychrysene (2-MeOCHR; CAS 63020-58-6) is a methylated derivative of chrysene, a polycyclic aromatic hydrocarbon (PAH). With a molecular formula of C19H14O and a molecular weight of 258.3 g/mol, this compound exists as a white to off-white solid at room temperature, with a melting point of 126 °C and a predicted boiling point of 469.3±14.0 °C . It is primarily used as an analytical reference standard and as a key intermediate in the synthesis of 2-Hydroxychrysene, a hydroxylated metabolite of chrysene .

Why 2-Methoxychrysene (CAS 63020-58-6) Cannot Be Substituted with Other Methoxychrysenes or Hydroxylated Analogs


Methoxychrysene isomers and their hydroxylated counterparts exhibit profound, position-dependent differences in biological activity and toxicological profile. A study on the mutagenicity of modified chrysenes revealed that 5-methoxychrysene was significantly less mutagenic than its potent parent carcinogen, 5-methylchrysene, while 6-methoxy-5-methylchrysene also showed reduced activity [1]. This regioselectivity extends to hydroxylated derivatives: 2-hydroxychrysene (2-OHCHR) is a four-fold more potent aryl hydrocarbon receptor (AhR) agonist than 6-hydroxychrysene (6-OHCHR), a difference that translates directly into the former causing anemia in embryonic Japanese medaka while the latter does not [2]. Therefore, selecting a specific isomer like 2-Methoxychrysene is not arbitrary; its unique substitution pattern dictates its metabolic fate and biological interactions, making it a distinct and non-substitutable entity for precise scientific investigations.

Quantitative Differentiation of 2-Methoxychrysene (CAS 63020-58-6) from Key Analogs: An Evidence-Based Guide


AhR Agonism: 2-Methoxychrysene vs. 2-Hydroxychrysene vs. PCB 126 in a Japanese Medaka Model

2-Methoxychrysene (2-MeOCHR) was evaluated as an AhR agonist in an in vivo model of embryonic Japanese medaka. Its activity was compared to the known potent AhR agonist 2-hydroxychrysene (2-OHCHR) and the prototypical agonist PCB 126. While 2-OHCHR caused significant anemia and mortality, treatments with 2-MeOCHR and PCB 126 did not cause significant toxicity [1]. This is a crucial differentiating feature: 2-MeOCHR acts as an AhR agonist, but its downstream toxicological profile in this specific model is distinct from that of its hydroxylated counterpart, 2-OHCHR. The study also showed that an AhR antagonist (CH-223191) could reduce 2-OHCHR-induced anemia by 97.2±0.84% and mortality by 96.6±0.69%, highlighting the receptor's role in the toxicity of the hydroxylated compound, but not the methoxylated one [1].

Aryl Hydrocarbon Receptor Environmental Toxicology Developmental Toxicity

Mutagenicity: 5-Methoxychrysene vs. Parent 5-Methylchrysene in Salmonella typhimurium

In a structure-activity study of chrysene derivatives related to the potent carcinogen 5-methylchrysene (1), the methoxylated analog 5-methoxychrysene (12) was synthesized and assayed for mutagenicity in Salmonella typhimurium strain TA-100. The results showed that 5-methoxychrysene was less mutagenic than 5-methylchrysene. Similarly, other methoxy derivatives like 6-methoxy-5-methylchrysene (10) and 12-methoxy-5-methylchrysene (11) were also found to be less mutagenic than 5-methylchrysene [1]. This class-level data demonstrates that the substitution of a methyl group with a methoxy group at the 5-position significantly alters the compound's mutagenic potential.

Genotoxicity Mutagenesis Carcinogenesis

Synthetic Regioselectivity: 2-Methoxychrysene vs. 2-Methoxy-5-methylchrysene

A synthetic route using Suzuki cross-coupling and subsequent cyclization demonstrated that the yield and selectivity of forming methoxychrysene derivatives are highly sensitive to the substrate structure. 2-Methoxychrysene (15) was obtained with high regioselectivity via two different procedures involving aldehyde elongation or ester modification. In contrast, the cyclization of phenylacetones to form 5-methylchrysene (17) and 2-methoxy-5-methylchrysene (19) occurred with only 33–50% regioselectivity, producing chromatographically similar byproducts that required additional chemical separation steps [1]. The high regioselectivity in the synthesis of 2-Methoxychrysene translates to a more efficient and purifiable synthetic process compared to certain other methylated analogs.

Synthetic Chemistry Regioselective Synthesis Polycyclic Aromatic Hydrocarbons

Purity of 2-Methoxychrysene Analytical Standards: Vendor Specification Comparison

The purity of commercially available 2-Methoxychrysene is a critical factor for its use as an analytical reference standard. A comparison of vendor specifications shows a range of available purities. One supplier lists a product with a purity of ≥95% , while another offers an analytical standard with a purity of ≥90.0% (HPLC) . For researchers requiring higher purity, an option with ≥97.0% purity (GC area %) is also available . This variance underscores the importance of selecting a supplier based on the specific purity requirements of the analytical method being employed.

Analytical Chemistry Reference Materials Quality Control

Optimal Scientific Use-Cases for 2-Methoxychrysene (CAS 63020-58-6)


Structure-Activity Relationship (SAR) Studies of AhR Agonists

2-Methoxychrysene is a valuable tool for researchers dissecting the structural requirements for aryl hydrocarbon receptor (AhR) activation and downstream toxicity. Its demonstrated behavior as an AhR agonist that does not cause the severe anemia and mortality seen with 2-Hydroxychrysene in a medaka model [1] makes it a critical comparator compound. By contrasting its effects with those of hydroxylated and other methoxylated isomers, scientists can pinpoint the structural motifs (e.g., the methoxy vs. hydroxyl group at the 2-position) responsible for the differential toxicological outcomes. This is essential for developing predictive toxicology models and understanding the environmental impact of oxygenated PAHs.

Mutagenicity and Carcinogenicity Pathway Analysis

As a representative of the methoxylated chrysene class, this compound is a key reference in studies of PAH mutagenicity. Evidence showing that 5-methoxychrysene and other methoxy derivatives are less mutagenic than their methylated counterparts (e.g., 5-methylchrysene) [2] positions 2-Methoxychrysene as a crucial probe for investigating the metabolic activation pathways of PAHs. Researchers can use it to study how the presence of a methoxy group influences cytochrome P450-mediated metabolism, the formation of DNA-reactive diol epoxide intermediates, and the ultimate genotoxic outcome compared to other substituted chrysenes.

Method Development and Validation in Analytical Chemistry

2-Methoxychrysene is an established analytical reference standard for the development and validation of chromatographic and mass spectrometric methods . It is particularly useful in environmental chemistry for identifying and quantifying specific oxygenated PAH (oxy-PAH) contaminants in complex environmental matrices (e.g., soil, sediment, water). The availability of the compound at multiple purity grades (e.g., ≥90% to ≥97%) allows analytical chemists to select a standard that matches the sensitivity and selectivity requirements of their specific analytical protocols [3], ensuring accurate calibration and reliable quantification in environmental monitoring or toxicological studies.

Synthesis of 2-Hydroxychrysene and Other Chrysene Derivatives

A primary industrial and research use for 2-Methoxychrysene is as a protected intermediate in the synthesis of 2-Hydroxychrysene . The methoxy group serves as a stable protecting group that can be readily deprotected (e.g., using boron tribromide) to yield the desired chrysenol in high yields (90-98%) [4]. Its synthesis is characterized by high regioselectivity, which is a significant advantage over the synthesis of other substituted chrysenes that suffer from poor regioselectivity and challenging byproduct purification [4]. This makes 2-Methoxychrysene a more efficient and scalable starting material for producing 2-Hydroxychrysene, a compound of interest in toxicology and pharmacology.

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